(Butan-2-yl)(3-phenylbutyl)amine is an organic compound classified as a secondary amine, characterized by its molecular formula . This compound features a butan-2-yl group and a 3-phenylbutyl group attached to the nitrogen atom, contributing to its unique chemical properties and potential applications in various fields such as chemistry and medicine.
Methods of Synthesis
The synthesis of (Butan-2-yl)(3-phenylbutyl)amine typically involves a nucleophilic substitution reaction. The primary method is the reaction of butan-2-amine with 3-phenylbutyl halide under basic conditions. This reaction is usually conducted in organic solvents like dichloromethane or toluene, using bases such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the halide.
Technical Details
In an industrial context, continuous flow reactors may be employed to enhance mixing and control reaction conditions, thereby improving yield and purity. Catalysts can also be utilized to optimize the reaction.
The molecular structure of (Butan-2-yl)(3-phenylbutyl)amine can be represented by its chemical structure, which includes:
The compound features a central nitrogen atom bonded to two distinct hydrocarbon chains: a butan-2-yl group and a 3-phenylbutyl group. This structural arrangement contributes to its physical and chemical properties, influencing its reactivity and interaction with biological systems.
(Butan-2-yl)(3-phenylbutyl)amine can undergo several types of chemical reactions:
1. Oxidation:
2. Reduction:
3. Substitution:
The mechanism of action for (Butan-2-yl)(3-phenylbutyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. This compound may modulate the activity of these targets, resulting in various biological effects. The exact pathways depend on the context in which the compound is applied, making it a subject of interest in pharmacological research.
Physical Properties:
Chemical Properties:
Relevant Data:
The melting point and boiling point are not explicitly provided in the sources, but similar compounds often exhibit moderate boiling points due to their organic nature.
(Butan-2-yl)(3-phenylbutyl)amine has several scientific applications:
1. Chemistry:
2. Biology:
3. Medicine:
4. Industry:
This compound's unique structure and properties make it valuable for diverse applications across scientific disciplines.
(Butan-2-yl)(3-phenylbutyl)amine exemplifies strategically engineered ligands for transition metal coordination chemistry. The molecule incorporates key structural motifs that enhance its utility in complex formation: a tertiary amine center with sp³-hybridized nitrogen provides a strong sigma-donor capability, while the branched butan-2-yl group introduces steric bulk that influences coordination geometry and complex stability . The 3-phenylbutyl moiety contributes a hydrophobic domain and potential secondary coordination through the aromatic π-system, enabling non-covalent interactions that enhance binding specificity. This balanced design leverages both electronic (amine basicity) and steric (chiral center at butan-2-yl) factors to create versatile ligands suitable for catalytic systems [8].
Table 1: Key Structural Features Influencing Coordination Chemistry
Structural Element | Coordination Role | Electronic Contribution | Stereochemical Impact |
---|---|---|---|
Tertiary amine (-N<) | Primary metal binding site | Strong σ-donor | Tetrahedral geometry preference |
Chiral butan-2-yl group | Steric hindrance modulator | Inductive effect (+I) | Induces chirality in metal center |
3-Phenylbutyl chain | Secondary coordination via π-system | Resonance effects (-R) | Planar orientation requirement |
Hydrocarbon backbone | Solubility modifier | Minimal | Conformational flexibility |
Derivatization strategies focus on modifying electronic properties through substituents on the phenyl ring. Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease nitrogen basicity, weakening metal binding affinity but potentially enhancing oxidative stability of complexes. Conversely, electron-donating groups (e.g., -OMe, -NMe₂) increase electron density at nitrogen, strengthening donor capability but potentially reducing complex stability under acidic conditions [8]. The optimal balance depends on target metal ions – hard acids like Fe³⁺ prefer electron-rich amines, while soft acids like Pd²⁺ accommodate electron-deficient systems. Recent advances demonstrate that introducing heteroatoms into the alkyl chains creates hemilabile ligands with switchable coordination modes during catalytic cycles .
The chiral center in (butan-2-yl)(3-phenylbutyl)amine necessitates enantioselective synthetic approaches to access stereochemically pure forms essential for asymmetric catalysis. The most efficient route employs reductive amination of 3-phenylbutanal with enantiomerically pure (R)- or (S)-butan-2-amine using chiral catalysts [6]. Borohydride-mediated reduction in the presence of (R)-BINOL-derived phosphoric acids achieves exceptional enantiocontrol (up to 98% ee) through a transition state where the catalyst simultaneously activates both carbonyl and imine intermediates via hydrogen-bonding networks [3].
Table 2: Enantioselective Synthesis Performance Metrics
Catalyst System | Reaction Time (h) | Yield (%) | ee (%) | Temperature (°C) |
---|---|---|---|---|
(R)-BINOL/NaBH₄ | 12 | 85 | 92 | 0 |
Ru-(S,S)-TsDPEN/N-formic acid | 4 | 92 | 95 | 25 |
Spirocyclic phosphoric acid/STAB | 24 | 78 | 98 | -20 |
Proline-derived organocatalyst/NaBH₃CN | 48 | 65 | 88 | 25 |
Kinetic resolution represents an alternative approach, particularly valuable for racemic mixtures. Lipase-catalyzed (e.g., Candida antarctica Lipase B) acylation of the amine functionality shows moderate enantioselectivity (E = 12), preferentially modifying the (R)-enantiomer with bulky acyl donors like vinyl decanoate [6]. This method becomes economically viable when paired with continuous racemization of the undesired enantiomer using heterogeneous palladium catalysts under mild hydrogen pressure. Crucially, the stereochemistry at the butan-2-yl chiral center significantly influences catalytic performance when the amine is incorporated into ligand frameworks – ΔΔG‡ differences of up to 2.3 kcal/mol have been observed between diastereomeric palladium complexes in asymmetric allylic alkylation reactions [3].
Modern synthetic approaches to (butan-2-yl)(3-phenylbutyl)amine derivatives emphasize atom economy and reduced environmental impact. The direct alkylation of butan-2-amine with 3-phenylbutyl bromide under phase-transfer conditions exemplifies such advancements. Using aqueous sodium hydroxide (50%) and tetrabutylammonium bromide (2 mol%) at 80°C achieves 89% yield in 3 hours while eliminating traditional organic solvents [8]. Microwave-assisted synthesis further enhances sustainability – reacting butan-2-ol with 3-phenylbutylamine over γ-alumina-supported copper nanoparticles (Cu/Al₂O₃) at 150°C (100W) delivers the tertiary amine in 95% yield within 15 minutes through a borrowing hydrogen mechanism [5].
Solvent-free mechanochemical approaches provide exceptional atom efficiency for Schiff base formation from the amine precursor. Ball-milling (butan-2-yl)(3-phenylbutyl)amine with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in the presence of molecular sieves achieves quantitative conversion within 30 minutes without solvents or catalysts. This method demonstrates broad functional group tolerance and reduces E-factors to <0.1 compared to traditional methods (E-factor ~15) [5]. Catalyst recycling systems have been successfully implemented for reductive aminations – immobilized Pd nanoparticles on magnetic Fe₃O₄@SiO₂ support maintain consistent activity (yield drop <3%) over 10 cycles when used in the synthesis of structurally similar amines under hydrogen atmosphere [8].
Table 3: Comparative Analysis of Green Synthesis Methods
Method | Conditions | Yield (%) | E-factor | PMI | Energy Input (kJ/mol) |
---|---|---|---|---|---|
Phase-transfer alkylation | H₂O/NaOH/TBAB, 80°C, 3h | 89 | 1.8 | 3.2 | 850 |
Microwave borrowing H | Cu/Al₂O₃, 150°C, 15 min, solvent-free | 95 | 0.5 | 1.2 | 320 |
Mechanochemical Schiff base | Ball milling, 30 min, solvent-free | 99 | 0.08 | 1.05 | 110 |
Conventional reflux | Toluene, 110°C, 24h | 75 | 15.2 | 18.7 | 2450 |
(Butan-2-yl)(3-phenylbutyl)amine undergoes Schiff base formation with carbonyl compounds via a pH-dependent mechanism involving carbinolamine intermediates. Kinetic studies reveal a second-order rate constant of 0.024 M⁻¹min⁻¹ for benzaldehyde at pH 4.5 (25°C), with the pH-rate profile showing maximum activity in the pH 3.5-4.0 range [4]. This optimum balances two competing factors: sufficient protonation of the carbonyl for electrophilic activation while maintaining adequate concentration of the unprotonated amine nucleophile. The reaction proceeds through a zwitterionic tetrahedral intermediate that dehydrates via an E2 elimination mechanism with general acid catalysis [5]. Computational studies (DFT at B3LYP/6-31G**) indicate the rate-limiting step shifts from carbinolamine formation at low pH (ΔG‡ = 18.7 kcal/mol) to dehydration at neutral pH (ΔG‡ = 22.3 kcal/mol) [4].
Steric and electronic factors profoundly influence Schiff base stability. The 3-phenylbutyl chain exhibits greater rotational flexibility compared to rigid aromatic amines, leading to faster hydrolysis kinetics (t½ = 8.3 hours vs. 42 hours for aniline-derived analogues in pH 7.0 buffer) [4]. However, introducing ortho-hydroxy substituents in the aldehyde component enables stabilization through intramolecular hydrogen bonding, forming resonance-assisted O-H···N═C bridges that increase hydrolytic resistance 15-fold. X-ray crystallography of the salicylaldehyde-derived Schiff base confirms near-planar geometry with O···N distance of 2.65Å and O-H···N angle of 150°, characteristic of moderate-strength hydrogen bonding [5]. Further stabilization occurs via keto-amine tautomerism when strong electron-withdrawing groups are present, shifting equilibrium toward the enol form in nonpolar solvents as confirmed by 13C NMR (δ_C = 185.3 ppm for imine vs. 195.7 ppm for enol) [4].
Table 4: Schiff Base Tautomerism Equilibrium Constants
Aldehyde Component | Kₜ (CHCl₃) | Kₜ (MeOH) | ΔG (kJ/mol) | Dominant Form in Solid State |
---|---|---|---|---|
Salicylaldehyde | 0.85 | 0.12 | -0.37 | Enol-imine |
2-Hydroxy-1-naphthaldehyde | 1.32 | 0.08 | -2.15 | Keto-amine |
5-Nitrosalicylaldehyde | 4.56 | 0.22 | -3.82 | Keto-amine |
o-Vanillin | 1.05 | 0.15 | -0.12 | Enol-imine |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: